molecular formula C7H7N3OS B7760881 5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol

5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol

Cat. No.: B7760881
M. Wt: 181.22 g/mol
InChI Key: DGJGYKBNBLOGSA-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that features a furan ring fused to a triazole ring with a thiol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization. The process can be summarized as follows :

    Starting Material: Furan-2-carboxylic acid hydrazide.

    Reagent: Carbon disulfide.

    Reaction Conditions: The reaction is carried out under reflux in ethanol, followed by acidification with acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding hydrosulfides.

    Substitution: The furan ring and triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Hydrosulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-1,2,4-triazole-3-thiol: Lacks the methyl group at the 4-position.

    5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but different tautomeric form.

Uniqueness

5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJGYKBNBLOGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1S)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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